Boc-lys(tos)-onp

概要

説明

Boc-Lys(Tos)-OH, also known as Na-Boc-Ne-4-toluenesulfonyl-L-lysine, is a chemical compound with the CAS Number: 13734-29-71. It is commonly used in the field of peptide synthesis2.

Synthesis Analysis

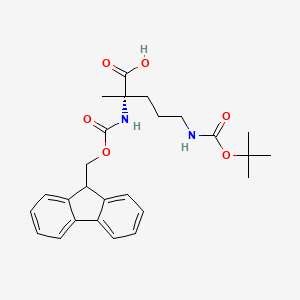

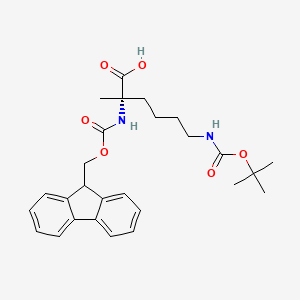

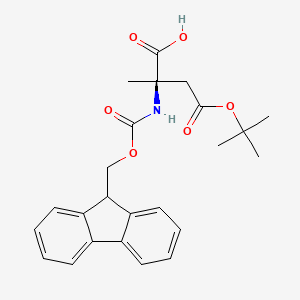

The synthesis of Boc-Lys(Tos)-OH involves various chemical reactions. A common method involves the use of Fmoc-Lys(Mtt)-OH, Oxyma, N,N’-diisopropylcarbodiimide (DIC), and DMF3.

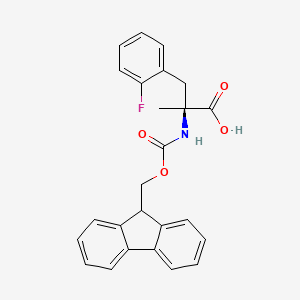

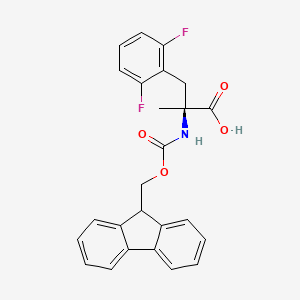

Molecular Structure Analysis

The molecular formula of Boc-Lys(Tos)-OH is C18H28N2O6S4. Its average mass is 400.490 Da and its monoisotopic mass is 400.166809 Da4.

Chemical Reactions Analysis

Boc-Lys(Tos)-OH is involved in various chemical reactions. For instance, it is used in the synthesis of multifunctional targets where amino functions often occur2. It is also used in the synthesis of hexadentate peptide-chelator3.

Physical And Chemical Properties Analysis

Boc-Lys(Tos)-OH has a density of 1.109±0.06 g/cm3 (Predicted), a boiling point of 514.4±45.0 °C (Predicted), and a flash point of 264.9°C5.

科学的研究の応用

1. Dual Protection of Amino Functions

- Summary of Application: Boc is used for the dual protection of amino functions. This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application: The process involves the conversion of an amino function to tert-butyl carbamate, resulting in a Boc-derivative . This derivative can be cleaved by mild acidolysis .

- Results or Outcomes: The use of Boc has been found to facilitate cleavage due to mutual interaction between two protecting groups on the same nitrogen .

2. Deprotection of Boc Amino Acids and Peptides

- Summary of Application: Boc is used for the deprotection of amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .

- Methods of Application: The process involves the use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides . The ionic liquid has low viscosity, high thermal stability, and demonstrates a catalytic effect .

- Results or Outcomes: The method led to deprotection within 10 minutes with only 2 equivalents of TFA .

3. Synthesis of Peptides

- Summary of Application: Boc is used as the N α-amino protecting group in peptide synthesis .

- Methods of Application: The process involves the use of Boc for the protection of the α-amino group in peptide synthesis .

- Results or Outcomes: The use of Boc can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Safety And Hazards

Boc-Lys(Tos)-OH is a chemical compound that requires careful handling. In case of accidental release, it is advised to avoid dust formation and use personal protective equipment6. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam7.

将来の方向性

特性

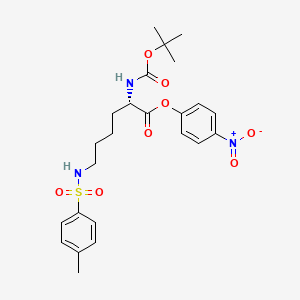

IUPAC Name |

(4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGBBZOXFMHCCM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-lys(tos)-onp | |

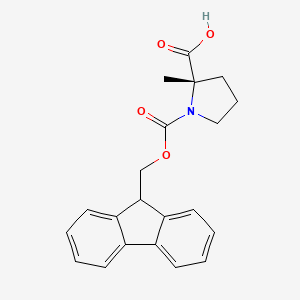

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

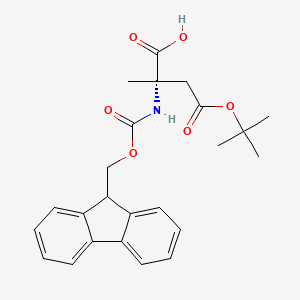

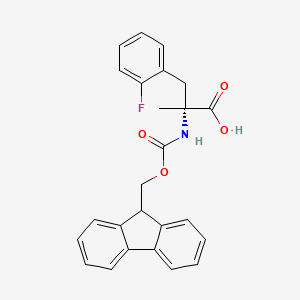

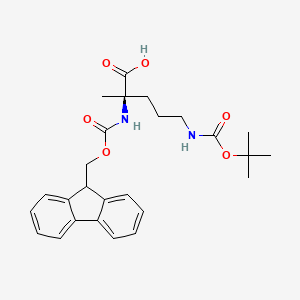

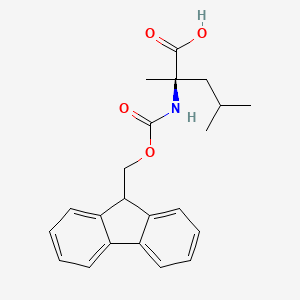

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。